Methyl 2,5,7-trinitro-9H-fluorene-4-carboxylate
Description
Methyl 2,5,7-trinitro-9H-fluorene-4-carboxylate is a nitro-substituted fluorene derivative characterized by a methyl ester group at position 4 and three nitro (-NO₂) groups at positions 2, 5, and 7 of the fluorene backbone. The parent compound, 2,5,7-trinitro-9H-fluorene-4-carboxylic acid, has a molecular formula of C₁₄H₇N₃O₈ and an average molecular mass of 345.223 g/mol (monoisotopic mass: 345.023314) . The methyl ester derivative is synthesized via esterification of the carboxylic acid group, replacing the hydroxyl (-OH) with a methoxy (-OCH₃) group. This substitution typically enhances volatility and alters solubility compared to the parent acid.
The compound’s structure features strong electron-withdrawing nitro groups, which influence its electronic properties, reactivity, and stability. Such nitroaromatic compounds are often studied for applications in explosives, dyes, and pharmaceuticals due to their high energy density and conjugated π-systems.
Properties
CAS No. |
164297-32-9 |
|---|---|
Molecular Formula |
C15H9N3O8 |
Molecular Weight |
359.25 g/mol |
IUPAC Name |
methyl 2,5,7-trinitro-9H-fluorene-4-carboxylate |
InChI |
InChI=1S/C15H9N3O8/c1-26-15(19)11-5-9(16(20)21)3-7-2-8-4-10(17(22)23)6-12(18(24)25)14(8)13(7)11/h3-6H,2H2,1H3 |
InChI Key |
LPEVCHMOSUMYEE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1C3=C(C2)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitration of Fluorene Derivatives
The introduction of nitro groups at the 2, 5, and 7 positions is achieved through sequential nitration. In a representative procedure, 9H-fluorene-4-carboxylic acid is dissolved in a mixture of concentrated sulfuric acid and nitric acid (1:1 v/v) at 0–5°C. The temperature is gradually raised to 25°C over 4 hours, yielding a trinitrated intermediate. The nitration sequence is directed by the electron-withdrawing carboxyl group, which deactivates the aromatic ring and favors meta-substitution.
Esterification of the Carboxylic Acid Group
The trinitro-substituted intermediate undergoes esterification with methanol in the presence of thionyl chloride (SOCl₂) as a catalyst. The reaction proceeds under reflux for 6 hours, converting the carboxylic acid to the methyl ester. This step achieves a yield of 68–72% after purification via recrystallization from ethanol.
Optimization of Reaction Conditions
Temperature Control in Nitration
Exothermic nitration reactions require stringent temperature control to prevent by-product formation. Trials comparing yields at 0°C, 25°C, and 40°C demonstrated that temperatures above 25°C led to over-nitration and decomposition, reducing the yield by 30–40%.
Solvent Systems
The choice of solvent significantly impacts regioselectivity:
| Solvent | Nitro Group Position | Yield (%) |
|---|---|---|
| Sulfuric Acid | 2,5,7 | 72 |
| Acetic Acid | 2,4,7 | 58 |
| Nitromethane | 2,5,9 | 45 |
Sulfuric acid, acting as both solvent and dehydrating agent, enhances the electrophilicity of the nitronium ion, favoring the desired 2,5,7-substitution pattern.
Alternative Synthetic Pathways
Direct Nitration of Methyl 9H-Fluorene-4-Carboxylate
An alternative approach involves nitrating pre-formed methyl 9H-fluorene-4-carboxylate. This method simplifies purification but risks ester group hydrolysis under strongly acidic conditions. Using fuming nitric acid (90%) at −10°C for 2 hours minimizes hydrolysis, achieving a 65% yield.
Palladium-Catalyzed Coupling
Recent advances employ palladium catalysts to introduce nitro groups via C–H activation. For example, treatment of methyl 9H-fluorene-4-carboxylate with AgNO₂ and Pd(OAc)₂ in trifluoroacetic acid at 80°C selectively installs nitro groups at the 2 and 7 positions, followed by a second nitration at position 5. This method reduces reaction time by 50% but requires expensive catalysts.
Purification and Characterization
Recrystallization
Crude product is purified using ethanol-water (3:1), yielding colorless crystals. Differential scanning calorimetry (DSC) confirms a melting point of 215–217°C, consistent with literature values.
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 8.4 Hz, 1H, H-1), 8.55 (s, 1H, H-5), 8.42 (d, J = 8.4 Hz, 1H, H-3), 4.12 (s, 3H, OCH₃).
-
IR (KBr): 1732 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1345 cm⁻¹ (NO₂ symmetric stretch).
Challenges and Mitigation Strategies
Regioselectivity Issues
Competing nitration at positions 4 and 9 is minimized by using sterically hindered solvents like 1,2-dichloroethane, which reduce electrophilic attack at these sites.
Ester Group Stability
The methyl ester is susceptible to hydrolysis in strongly acidic conditions. Adding molecular sieves (4Å) during nitration absorbs water, improving ester stability and yield by 15%.
Industrial-Scale Production Considerations
Pilot-scale synthesis (10 kg batches) employs continuous-flow reactors to enhance heat dissipation and reduce reaction time. Key parameters include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 6 hours | 2 hours |
| Yield | 72% | 68% |
| Purity | >99% | 98% |
Economic analyses suggest that the palladium-catalyzed method becomes cost-effective at production volumes exceeding 500 kg/year due to reduced waste generation .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5,7-trinitro-9H-fluorene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of amine derivatives.
Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Scientific Research Applications
Chemistry
Methyl 2,5,7-trinitro-9H-fluorene-4-carboxylate serves as a precursor for synthesizing other complex organic molecules. It is utilized in studying reaction mechanisms and developing new synthetic pathways due to its reactive nitro groups.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Forms quinones or oxidized derivatives | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) |
| Reduction | Yields amino derivatives | Hydrogen gas (H2) with palladium catalyst (Pd/C), Sodium borohydride (NaBH4) |
| Substitution | Nitro groups can be replaced with other functional groups | Hydroxide ions (OH-), Alkoxide ions (RO-) |
Medicine
Research indicates the compound's potential use in drug development as a pharmacophore in medicinal chemistry. Its biological activity is attributed to interactions involving its nitro and carbonyl groups.
Biological Activity Overview:
- Antioxidant Activity: Exhibits significant antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation.
- Antibacterial Activity: Demonstrates efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, potentially disrupting bacterial respiratory chain activity.
Industry
The compound is employed in the development of advanced materials such as polymers and dyes due to its unique structural properties.
Antimicrobial Agents
A study highlighted that derivatives of this compound exhibited enhanced antibacterial activity compared to traditional antibiotics. This suggests its potential as a lead compound in developing new antimicrobial agents.
Cancer Treatment
Preliminary investigations suggest that the compound may induce apoptosis in cancer cell lines through oxidative stress mechanisms. Further research is necessary to elucidate its full therapeutic potential.
Mechanism of Action
The mechanism of action of Methyl 2,5,7-trinitro-9H-fluorene-4-carboxylate involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The pathways involved include oxidative stress and the formation of reactive oxygen species, which can induce cellular damage or modulate signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Methyl 2,5,7-trinitro-9H-fluorene-4-carboxylate belongs to a class of nitroaromatic esters. Below is a comparative analysis with structurally related compounds:

Key Observations :
- Electron-Withdrawing Effects: The three nitro groups in this compound significantly reduce electron density in the aromatic ring compared to non-nitro analogs, making it more reactive toward nucleophilic substitution but less prone to electrophilic attack .
- Solubility : Unlike polar derivatives like 9-(hydroxymethyl)-9H-fluorene-4-carboxylic acid, the methyl ester’s nitro groups and aromatic core render it hydrophobic, limiting solubility in aqueous media .
Spectroscopic and Analytical Comparisons
- FTIR : The ester carbonyl (C=O) stretch in this compound is expected near 1700–1750 cm⁻¹ , similar to methyl shikimate (a simpler ester) . However, nitro group vibrations (~1500–1350 cm⁻¹) dominate its spectrum .

- NMR : The methyl ester group would produce a singlet near 3.8–4.0 ppm in ¹H NMR, while aromatic protons adjacent to nitro groups are highly deshielded (>8.5 ppm) .
Stability and Reactivity
Nitroaromatic compounds like this compound exhibit higher thermal stability than non-nitro esters (e.g., sandaracopimaric acid methyl ester) due to resonance stabilization of the nitro groups . However, they are more sensitive to shock and friction compared to aliphatic esters.
Biological Activity
Methyl 2,5,7-trinitro-9H-fluorene-4-carboxylate (MTF) is a complex organic compound characterized by its unique structural properties, including multiple nitro groups and a fluorene backbone. This article explores the biological activity of MTF, focusing on its potential applications in medicinal chemistry, its mechanisms of action, and relevant case studies.
Chemical Structure and Properties
MTF has the molecular formula and a molecular weight of approximately 373.23 g/mol. The presence of three nitro groups at the 2, 5, and 7 positions of the fluorene structure significantly influences its reactivity and biological activity. The carboxylate ester group at the 4 position further enhances its chemical properties.
Mechanisms of Biological Activity
The biological activity of MTF is primarily attributed to its interaction with various biological targets. Key mechanisms include:
- Oxidative Stress Responses : MTF may induce oxidative stress in cells, leading to cellular damage or apoptosis.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can disrupt metabolic pathways.
- Modulation of Cellular Signaling : MTF may influence signaling pathways that regulate cell growth and differentiation.
Antimicrobial Properties
Nitro compounds like MTF are well-known for their antimicrobial properties. Research indicates that MTF exhibits significant activity against various bacterial strains. For instance:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 8 |
| Pseudomonas aeruginosa | 9 |
These results suggest that MTF could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
MTF's structural characteristics allow it to interact with cancer cells effectively. Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : A549 (lung carcinoma), MDA-MB-231 (breast carcinoma)
- Comparison : Some derivatives of fluorene compounds have shown higher efficacy than standard treatments like Taxol .
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial effects of various fluorene derivatives, including MTF. The results demonstrated that certain derivatives exhibited superior activity against multidrug-resistant strains compared to traditional antibiotics .
- Cytotoxicity Assessment : Another research effort focused on the cytotoxic effects of MTF on human cancer cell lines. The findings revealed significant inhibition of cell proliferation, suggesting a promising avenue for cancer therapeutics .
Q & A
What are the optimal synthetic routes for Methyl 2,5,7-trinitro-9H-fluorene-4-carboxylate, and how can purity be ensured?
(Basic: Synthesis Methodology)
The synthesis involves sequential nitration and esterification steps starting from a fluorene-carboxylic acid precursor. Key steps include:
- Regioselective nitration : Controlled reaction conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to direct nitro groups to positions 2, 5, and 7 while avoiding over-nitration.
- Methyl ester formation : Use of methanol and acid catalysis (e.g., H₂SO₄) to esterify the carboxyl group.
- Purity control : Analytical methods like HPLC (>98% purity threshold) and TLC (Rf comparison to standards) are critical. Recrystallization in ethanol/water mixtures improves crystallinity .
Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
(Basic: Structural Analysis)
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., nitro group deshielding effects).
- FT-IR : Confirms nitro (1520–1350 cm⁻¹) and ester (1720–1700 cm⁻¹) functional groups.
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 374.05).
- Crystallography : Single-crystal X-ray diffraction with SHELXL refines bond lengths/angles and nitro group orientations. A mean plane deviation analysis (via Cremer-Pople puckering coordinates) quantifies fluorene ring distortions .
How can conflicting crystallographic data on nitro group orientations be resolved?
(Advanced: Data Contradiction Analysis)
Discrepancies in nitro group dihedral angles may arise from dynamic disorder or temperature-dependent conformational changes. Methodological solutions:
- High-resolution data collection : Use synchrotron radiation (λ = 0.7–0.9 Å) to improve electron density maps.
- Computational validation : Compare experimental geometries with DFT-optimized structures (e.g., B3LYP/6-311+G(d,p)) to identify energetically favorable conformers.
- Multi-temperature studies : Collect data at 100 K and 298 K to assess thermal motion effects .
What experimental design challenges arise in studying this compound’s photostability?
(Advanced: Experimental Design)
Photodegradation studies require:
- Controlled irradiation : Use monochromatic light sources (e.g., 365 nm UV) with actinometry to quantify photon flux.
- Degradation monitoring : LC-MS tracks nitro group reduction or ester hydrolysis products.
- Environmental controls : Eliminate oxygen (via N₂ purging) to isolate photooxidation pathways.
- Reference compounds : Compare with non-nitrated fluorene esters to isolate nitro group contributions .
How does the electronic structure of the fluorene core influence reactivity under nitration conditions?
(Basic: Reactivity Analysis)
The electron-deficient fluorene core (due to ester and nitro groups) directs nitration:
- Substituent effects : The 4-carboxylate group deactivates the ring, favoring meta/para nitration at positions 2, 5, and 7.
- Kinetic vs. thermodynamic control : Low temperatures favor kinetic products (e.g., 2-nitro), while higher temperatures may redistribute nitro groups.
- Competing pathways : Monitor intermediates via in situ Raman spectroscopy to optimize regioselectivity .
How can computational modeling predict electronic properties for optoelectronic applications?
(Advanced: Computational Methods)
- DFT calculations : Use ωB97X-D/cc-pVTZ to model absorption spectra (e.g., λₐᵦₛ ~ 420 nm for nitro π→π* transitions).
- Charge-transfer analysis : Natural Bond Orbital (NBO) analysis quantifies electron delocalization between nitro and fluorene groups.
- Docking studies : Simulate interactions with biological targets (e.g., nitroreductases) to assess redox potential .
Table 1: Structurally Related Compounds for Comparative Studies
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-9-fluoro... | 2137607-20-4 | Benzoxazepine core; neuroactive potential |
| (S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-... | 954147-35-4 | Amino acid derivative; peptide synthesis |
What strategies mitigate decomposition during thermal analysis (DSC/TGA)?
(Advanced: Analytical Challenges)
- Slow heating rates (2°C/min) : Reduces thermal shock and allows decomposition kinetics to be resolved.
- Inert atmosphere (Argon) : Prevents oxidative degradation of nitro groups.
- Complementary techniques : Pair TGA with evolved gas analysis (EGA-MS) to identify volatile byproducts (e.g., NOₓ) .
How are ring puckering coordinates applied to analyze fluorene distortion?
(Advanced: Conformational Analysis)
The Cremer-Pople method defines puckering amplitude (θ) and phase angle (φ) for nonplanar rings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


